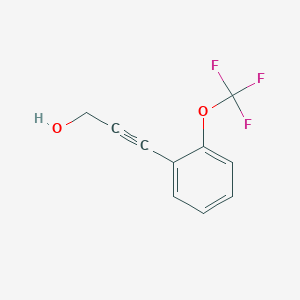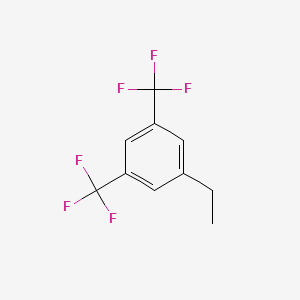
3,5-Bis(trifluoromethyl)ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(trifluoromethyl)ethylbenzene (3,5-BTMEB) is a fluorinated aromatic compound used in various scientific applications, such as in organic synthesis, analytical chemistry, and biochemistry. It is a colorless liquid with a strong odor and is highly volatile. 3,5-BTMEB is a member of the trifluoromethyl benzene family, which is composed of several compounds with a trifluoromethyl group attached to a benzene ring. 3,5-BTMEB is an important intermediate in the synthesis of molecules used in the pharmaceutical industry, and it is also used in the synthesis of other fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(trifluoromethyl)ethylbenzene is used in a variety of scientific applications. It is used as a solvent in organic synthesis, as a reagent in analytical chemistry, and as a substrate in biochemistry. In organic synthesis, this compound is used as a solvent for reactions that require low polarity solvents, such as Wittig reactions, Grignard reactions, and Diels-Alder reactions. In analytical chemistry, this compound is used to detect and quantify the presence of certain compounds, such as halogenated compounds, in samples. In biochemistry, this compound is used as a substrate for enzymes, such as cytochrome P450, and as a reagent for the synthesis of fluorinated compounds.
Wirkmechanismus
The mechanism of action of 3,5-Bis(trifluoromethyl)ethylbenzene is largely dependent on its application. In organic synthesis, this compound acts as a solvent, allowing reactants to interact with each other and form the desired product. In analytical chemistry, this compound is used to detect and quantify the presence of certain compounds, such as halogenated compounds, in samples. In biochemistry, this compound is used as a substrate for enzymes, such as cytochrome P450, and as a reagent for the synthesis of fluorinated compounds.
Biochemical and Physiological Effects
This compound is generally considered to be non-toxic and non-irritant. However, it is known to be an irritant to the eyes and skin and should be handled with caution. Inhalation of this compound can cause respiratory irritation, and long-term exposure can cause liver and kidney damage. In addition, this compound can cause reproductive toxicity, although the exact mechanism of action is unknown.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-Bis(trifluoromethyl)ethylbenzene has several advantages for use in lab experiments. It is a non-toxic and non-irritant solvent, which makes it safe to use in reactions that require low polarity solvents. In addition, it is a good solvent for many organic compounds, and it is also a good reagent for the synthesis of fluorinated compounds. The main limitation of this compound is its high volatility, which can make it difficult to handle in the lab.
Zukünftige Richtungen
The use of 3,5-Bis(trifluoromethyl)ethylbenzene in scientific applications is an area of active research. Potential future directions include the development of more efficient and cost-effective methods for its synthesis, the use of this compound as a reagent in organic synthesis, and the exploration of its potential applications in biochemistry and analytical chemistry. In addition, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential long-term health effects.
Synthesemethoden
3,5-Bis(trifluoromethyl)ethylbenzene is synthesized using a two-step process. The first step involves the reaction of trifluoromethyl iodide with benzene in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is a trifluoromethyl benzene, which then undergoes an electrophilic aromatic substitution reaction with ethyl bromide to form this compound. This reaction can be catalyzed by a Lewis acid, such as boron trifluoride or aluminum trichloride.
Eigenschaften
IUPAC Name |
1-ethyl-3,5-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6/c1-2-6-3-7(9(11,12)13)5-8(4-6)10(14,15)16/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULYVKGGFXIBES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

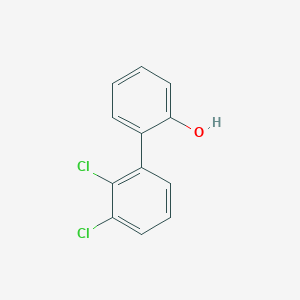
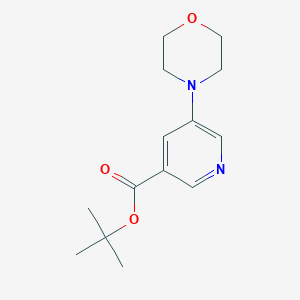

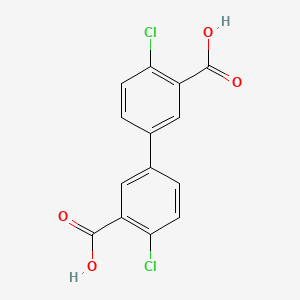

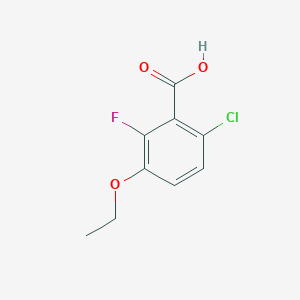
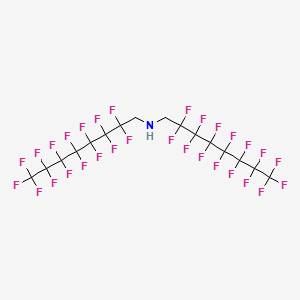
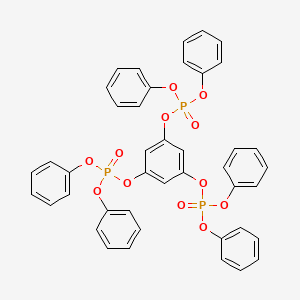
![8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6320345.png)

